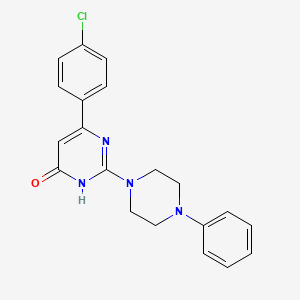
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone (CPP) is a chemical compound that has been widely used in scientific research due to its unique properties. CPP is a pyrimidinone derivative that has been synthesized using various methods. The compound has been found to have several biochemical and physiological effects, making it an important tool for studying various biological processes.
Mechanism of Action
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to bind to the orthosteric site of the dopamine D3 receptor, which is a GPCR. The binding of 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone to this receptor results in the inhibition of the adenylyl cyclase activity, leading to the reduction of cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP levels results in the modulation of various signaling pathways, leading to the regulation of various biological processes.
Biochemical and Physiological Effects
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to have several biochemical and physiological effects, including the modulation of the dopamine D3 receptor, which is involved in the regulation of reward-related behaviors. 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has also been found to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has several advantages as a biological tool, including its high affinity and selectivity for the dopamine D3 receptor. The compound is also stable and can be easily synthesized using various methods. However, one of the limitations of 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is its potential toxicity, which can affect the results of experiments.
Future Directions
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has several potential future directions, including the development of new therapeutic agents for the treatment of anxiety and depression. The compound can also be used to study the role of GPCRs in various biological processes, leading to the discovery of new drug targets. Additionally, the synthesis of new 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone derivatives can lead to the development of more potent and selective compounds for scientific research.
Synthesis Methods
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone can be synthesized using several methods, including the reaction of 4-chloroaniline with ethyl acetoacetate, followed by the reaction with 4-phenylpiperazine. Another method involves the reaction of 4-chloroaniline with ethyl acetoacetate, followed by the reaction with 4-phenylpiperazine hydrochloride. The synthesis of 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has also been achieved using microwave irradiation and ultrasound-assisted methods.
Scientific Research Applications
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively used in scientific research as a biological tool due to its unique properties. The compound has been used to study various biological processes, including the role of G protein-coupled receptors (GPCRs) in signal transduction pathways. 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has also been used to study the interaction between GPCRs and their ligands, as well as the role of GPCRs in drug discovery.
properties
IUPAC Name |
4-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O/c21-16-8-6-15(7-9-16)18-14-19(26)23-20(22-18)25-12-10-24(11-13-25)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVWXKXQLFEXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(2-thienyl)-1,3-cyclohexanedione](/img/structure/B5975867.png)
![2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5975872.png)
![7-(3-hydroxy-2-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5975873.png)
![ethyl 2-[(2-ethylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5975885.png)

![N-[4-(aminocarbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5975891.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methylbenzamide](/img/structure/B5975908.png)
![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B5975916.png)
![4-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5975920.png)

![4-{[1-(4-oxo-4-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}butyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5975926.png)
![2-[(5-amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5975937.png)
